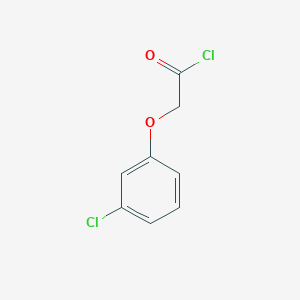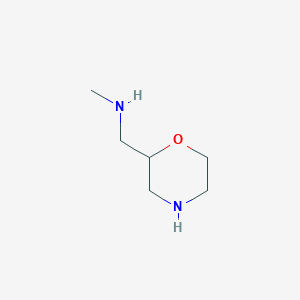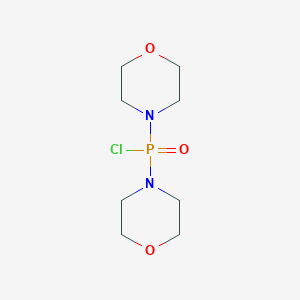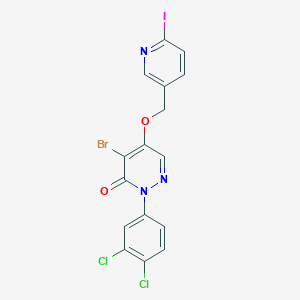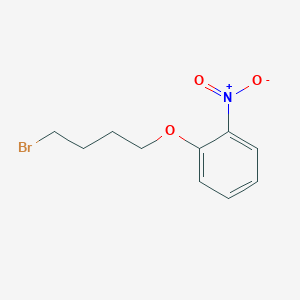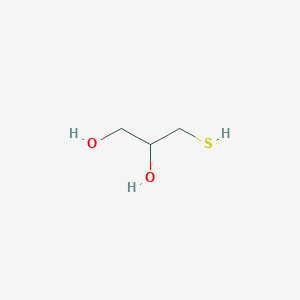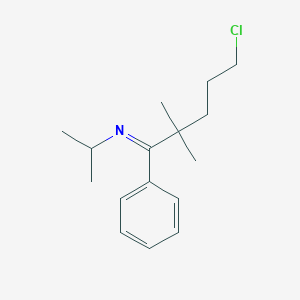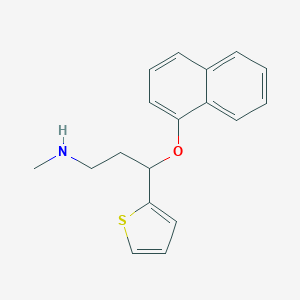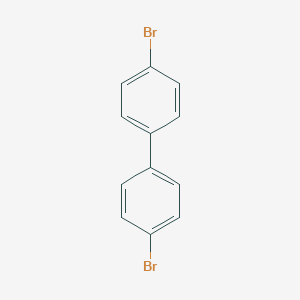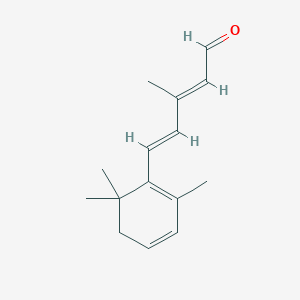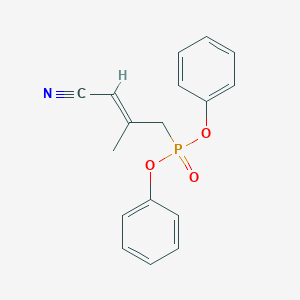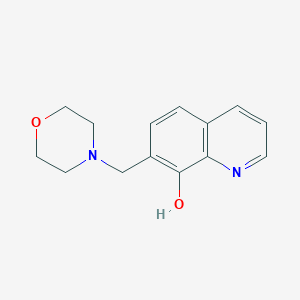![molecular formula C7H7ClN4S B048461 [(4-Chlorophenyl)hydrazinylidene]thiourea CAS No. 119696-72-9](/img/structure/B48461.png)
[(4-Chlorophenyl)hydrazinylidene]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(4-Chlorophenyl)hydrazinylidene]thiourea, also known as CPTH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPTH belongs to the class of thiosemicarbazones, a group of organic compounds that have been extensively studied for their pharmacological properties.
作用機序
[(4-Chlorophenyl)hydrazinylidene]thiourea inhibits HDAC activity by binding to the zinc ion in the active site of the enzyme. This leads to the accumulation of acetylated histones, which promotes gene expression. The upregulation of certain genes, such as tumor suppressor genes, can lead to the inhibition of cancer cell growth and proliferation.
生化学的および生理学的効果
[(4-Chlorophenyl)hydrazinylidene]thiourea has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. [(4-Chlorophenyl)hydrazinylidene]thiourea has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, [(4-Chlorophenyl)hydrazinylidene]thiourea has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
[(4-Chlorophenyl)hydrazinylidene]thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, [(4-Chlorophenyl)hydrazinylidene]thiourea has some limitations as well. It has low solubility in water, which can limit its use in certain experiments. Additionally, [(4-Chlorophenyl)hydrazinylidene]thiourea has been shown to have cytotoxic effects on normal cells at high concentrations, which can limit its therapeutic potential.
将来の方向性
There are several future directions for research on [(4-Chlorophenyl)hydrazinylidene]thiourea. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of [(4-Chlorophenyl)hydrazinylidene]thiourea. Another area of research is the investigation of the potential use of [(4-Chlorophenyl)hydrazinylidene]thiourea in combination with other anti-cancer drugs to enhance their efficacy. Additionally, the use of [(4-Chlorophenyl)hydrazinylidene]thiourea in other diseases, such as inflammatory disorders, is an area of potential research. Finally, the development of more water-soluble analogs of [(4-Chlorophenyl)hydrazinylidene]thiourea could expand its use in various experiments.
Conclusion:
[(4-Chlorophenyl)hydrazinylidene]thiourea is a promising compound with potential therapeutic applications. Its mechanism of action as an HDAC inhibitor has been extensively studied, and it has been shown to have anti-cancer and anti-inflammatory properties. While it has some limitations, such as low solubility and cytotoxic effects at high concentrations, research on [(4-Chlorophenyl)hydrazinylidene]thiourea is ongoing, and it has several potential future directions.
合成法
The synthesis of [(4-Chlorophenyl)hydrazinylidene]thiourea involves the reaction of 4-chlorophenylhydrazine with thiourea in the presence of a suitable catalyst. The reaction yields [(4-Chlorophenyl)hydrazinylidene]thiourea as a yellow crystalline solid with a melting point of 232-234°C. The purity of the compound can be verified by spectroscopic techniques such as NMR and IR.
科学的研究の応用
[(4-Chlorophenyl)hydrazinylidene]thiourea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of histone deacetylases (HDACs), a class of enzymes that play a crucial role in gene expression. HDAC inhibitors have been shown to have anti-cancer properties by inducing cell cycle arrest and apoptosis in cancer cells. [(4-Chlorophenyl)hydrazinylidene]thiourea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
特性
CAS番号 |
119696-72-9 |
|---|---|
製品名 |
[(4-Chlorophenyl)hydrazinylidene]thiourea |
分子式 |
C7H7ClN4S |
分子量 |
214.68 g/mol |
IUPAC名 |
[(4-chlorophenyl)hydrazinylidene]thiourea |
InChI |
InChI=1S/C7H7ClN4S/c8-5-1-3-6(4-2-5)10-12-11-7(9)13/h1-4H,(H3,9,10,11,13) |
InChIキー |
HPBAJYADQMYQNF-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CC=C1N/N=N/C(=S)N)Cl |
SMILES |
C1=CC(=CC=C1NN=NC(=S)N)Cl |
正規SMILES |
C1=CC(=CC=C1NN=NC(=S)N)Cl |
同義語 |
p-Chlorophenyldiazothiourea |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)
